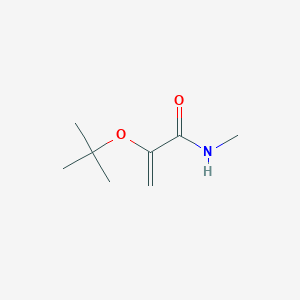![molecular formula C14H15Cl2N B14318740 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 113700-10-0](/img/structure/B14318740.png)
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride is an organic compound that features a pyridinium ion with a chloromethyl group attached to a methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with 3-methylpyridine in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Methylbenzyl chloride} + \text{3-Methylpyridine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction reactions may produce different oxidized or reduced derivatives.
科学的研究の応用
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
1-[Chloro(4-methylphenyl)methyl]-pyridin-1-ium chloride: Similar structure but lacks the methyl group on the pyridine ring.
1-[Chloro(4-methylphenyl)methyl]-3-ethylpyridin-1-ium chloride: Similar structure but has an ethyl group instead of a methyl group on the pyridine ring.
1-[Chloro(4-methylphenyl)methyl]-3-methylquinolinium chloride: Similar structure but has a quinoline ring instead of a pyridine ring.
Uniqueness
1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride is unique due to its specific combination of functional groups and structural features
特性
| 113700-10-0 | |
分子式 |
C14H15Cl2N |
分子量 |
268.2 g/mol |
IUPAC名 |
1-[chloro-(4-methylphenyl)methyl]-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H15ClN.ClH/c1-11-5-7-13(8-6-11)14(15)16-9-3-4-12(2)10-16;/h3-10,14H,1-2H3;1H/q+1;/p-1 |
InChIキー |
KAHIDDNUUQTPTK-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C([N+]2=CC=CC(=C2)C)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)






